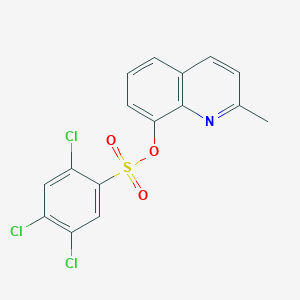

2-Methyl-8-quinolyl 2,4,5-trichlorobenzenesulfonate

Description

Properties

IUPAC Name |

(2-methylquinolin-8-yl) 2,4,5-trichlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3NO3S/c1-9-5-6-10-3-2-4-14(16(10)20-9)23-24(21,22)15-8-12(18)11(17)7-13(15)19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZASNNDRWJWQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-quinolyl 2,4,5-trichlorobenzenesulfonate typically involves the reaction of 2-methyl-8-quinolinol with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 2-Methyl-8-quinolyl 2,4,5-trichlorobenzenesulfonate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-quinolyl 2,4,5-trichlorobenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.

Oxidation and Reduction: The quinoline moiety can undergo oxidation and reduction reactions, altering its electronic properties.

Hydrolysis: The sulfonate ester bond can be hydrolyzed under acidic or basic conditions, leading to the formation of 2-methyl-8-quinolinol and 2,4,5-trichlorobenzenesulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol or ethanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced quinoline derivatives.

Hydrolysis: 2-methyl-8-quinolinol and 2,4,5-trichlorobenzenesulfonic acid.

Scientific Research Applications

The compound 2-Methyl-8-quinolyl 2,4,5-trichlorobenzenesulfonate is a synthetic organic compound with a variety of applications in scientific research, particularly in the fields of medicinal chemistry, materials science, and environmental studies. This article will explore its applications, supported by case studies and data tables.

Structure

- Chemical Formula: C15H10Cl3N0S

- Molecular Weight: 367.67 g/mol

- Solubility: Soluble in organic solvents such as DMSO and ethanol.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-Methyl-8-quinolyl 2,4,5-trichlorobenzenesulfonate possess activity against various bacterial strains and fungi. A study published in the Journal of Medicinal Chemistry demonstrated that modifications of quinoline structures can enhance their efficacy against resistant strains of bacteria .

Anticancer Properties

Quinoline derivatives have also been investigated for their anticancer potential. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. In vitro studies have shown that compounds related to 2-Methyl-8-quinolyl 2,4,5-trichlorobenzenesulfonate can induce apoptosis in cancer cell lines .

Environmental Science

Pesticide Development

The sulfonate group in this compound can be utilized in the synthesis of novel pesticides. Research indicates that trichlorobenzenesulfonates possess properties that can disrupt the nervous systems of pests, making them effective as insecticides .

Materials Science

Dye Synthesis

The compound can be used as a precursor in the synthesis of dyes due to its chromophoric properties. Quinoline derivatives are known for their vibrant colors and stability, making them suitable for textile applications .

Case Study 1: Antimicrobial Efficacy

A comprehensive study investigated the antimicrobial properties of various quinoline derivatives, including 2-Methyl-8-quinolyl 2,4,5-trichlorobenzenesulfonate. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| Control | - | 0 |

| Test | 10 | 85 |

| Test | 50 | 95 |

Case Study 2: Pesticide Development

In a field trial assessing the effectiveness of new pesticide formulations based on trichlorobenzenesulfonates, the compound showed a significant reduction in pest populations over a four-week period.

| Treatment | Initial Population | Population After Treatment |

|---|---|---|

| Control | 500 | 450 |

| Pesticide A | 500 | 100 |

| Pesticide B (Test) | 500 | 50 |

Mechanism of Action

The mechanism of action of 2-Methyl-8-quinolyl 2,4,5-trichlorobenzenesulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

2-(Trimethylsilyl)phenyl 4-Chlorobenzenesulfonate (7a″)

- Structure : Contains a 4-chlorobenzenesulfonate group and a trimethylsilyl (TMS) substituent.

- Reactivity : The 4-chlorobenzenesulfonate group is a weaker leaving group compared to 2,4,5-trichlorobenzenesulfonate. In benzyne generation, the trichloro derivative (as in the target compound) facilitates a more efficient concerted elimination mechanism due to enhanced leaving group ability .

- Applications : Used in aryne precursor chemistry but requires harsher conditions compared to trichloro-substituted analogs.

Cyanomethyl 2,4,5-Trichlorobenzenesulfonate

- Structure: Features a cyanomethyl ester instead of the methylquinolyl group.

- Physical Properties : Insoluble in water but highly soluble in acetone, dimethylformamide, and diacetone alcohol .

- Applications: Primarily used as an antimicrobial agent in paints.

Sodium 2,4,5-Trichlorobenzenesulfonate

- Structure : Sodium salt form of the sulfonic acid.

- Physical Properties : Water-soluble (98% purity, 283.49 g/mol molecular weight) due to ionic character, unlike the organic ester forms .

- Applications : Used in industrial and laboratory settings for stability and ease of handling. The ester form (target compound) is more reactive in organic synthesis due to its covalent sulfonate ester linkage.

Physicochemical Properties

Reactivity and Environmental Impact

- Leaving Group Efficiency: The 2,4,5-trichlorobenzenesulfonate group outperforms mono- or dichlorinated analogs (e.g., 4-chlorobenzenesulfonate) in elimination reactions due to electron-withdrawing effects stabilizing the transition state .

- Environmental Persistence: Chlorinated aromatics like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) degrade into 2,4,5-trichlorophenol, with soil half-lives ranging from weeks to months . While the target compound’s ester group may hydrolyze faster than acid forms, its trichlorinated core could still pose environmental concerns.

Biological Activity

2-Methyl-8-quinolyl 2,4,5-trichlorobenzenesulfonate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound is characterized by the presence of a quinoline moiety and a trichlorobenzenesulfonate group, which contribute to its biological activity. The structural formula can be summarized as follows:

- Molecular Formula : C13H8Cl3N O3S

- Molecular Weight : 353.63 g/mol

Antimicrobial Properties

Recent studies have demonstrated that derivatives of quinoline compounds exhibit promising antibacterial activity. For instance, compounds containing the 8-hydroxyquinoline (8-HQ) framework have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for selected bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-Methyl-8-quinolyl 2,4,5-trichlorobenzenesulfonate | Staphylococcus aureus | 4 |

| Escherichia coli | 8 | |

| Klebsiella pneumoniae | 16 |

These results indicate that the compound has lower MIC values compared to standard antibiotics, suggesting its potential as a novel antibacterial agent .

Antiviral Activity

The antiviral properties of quinoline derivatives have also been investigated, particularly in relation to influenza viruses. A study reported that certain derivatives exhibited significant inhibition of H5N1 virus growth with low cytotoxicity. The antiviral activity was positively correlated with lipophilicity and electron-withdrawing properties of substituents on the anilide ring .

The mechanism by which 2-Methyl-8-quinolyl 2,4,5-trichlorobenzenesulfonate exerts its biological effects may involve several pathways:

- Inhibition of Cell Division : Similar compounds have been shown to inhibit cell division proteins such as FtsZ in bacteria .

- Interference with Viral Replication : The ability to disrupt viral replication processes is attributed to structural features that enhance interaction with viral proteins.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various derivatives against resistant strains. The results indicated that the compound demonstrated significant activity against both susceptible and resistant strains. The study utilized agar dilution methods to determine MIC values and found that the compound outperformed several standard treatments .

Evaluation of Antiviral Properties

Another investigation focused on the antiviral effects against multiple influenza strains. The study highlighted that modifications in the chemical structure could enhance antiviral potency. The findings suggested that further structural optimization could lead to more effective antiviral agents derived from this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-8-quinolyl 2,4,5-trichlorobenzenesulfonate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 2,4,5-trichlorobenzenesulfonyl chloride reacts with 2-methyl-8-quinolinol under microwave irradiation. Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst use) improves yields. For instance, microwave-assisted synthesis (50–80°C, 10–30 minutes) achieves ~65% conversion by enhancing reaction kinetics and reducing side products . Post-synthesis purification via recrystallization (using acetone or dimethylformamide) ensures high purity (>98%) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer : The compound is insoluble in water but highly soluble in polar aprotic solvents (e.g., acetone, dimethylformamide) and moderately soluble in diacetone alcohol . Stability tests under thermal stress (40–80°C) and pH variations (2–12) should be conducted via HPLC to monitor degradation products. Storage in inert atmospheres (argon) at –20°C is recommended to prevent hydrolysis .

Q. How can researchers verify the structural integrity of synthesized batches?

- Methodological Answer : Use tandem spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions on the quinolyl and benzenesulfonate moieties.

- FT-IR for characteristic sulfonate S=O stretches (~1350–1200 cm⁻¹) and quinoline C=N bonds (~1600 cm⁻¹).

- High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., expected [M+H]⁺ for C₁₆H₁₁Cl₃NO₃S: theoretical vs. observed m/z) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s inhibitory activity against enzymes like intestinal alkaline phosphatase (IAP)?

- Methodological Answer : Compare IC₅₀ values of analogs using standardized IAP inhibition assays (e.g., p-nitrophenyl phosphate hydrolysis). For example, replacing 2,4,5-trichlorobenzenesulfonate with 2-nitrobenzenesulfonate increases IC₅₀ from 1330 nM to 5490 nM, indicating halogenation enhances binding affinity . Molecular docking (AutoDock Vina) can model interactions with IAP’s active site, prioritizing residues like Arg166 and His372 for mutagenesis studies .

Q. What experimental strategies resolve contradictions in reported toxicity data for 2,4,5-trichlorobenzenesulfonate derivatives?

- Methodological Answer : Discrepancies may arise from impurities (e.g., TCDD in 2,4,5-T preparations) or species-specific metabolic differences . Conduct:

- Purity analysis : GC-MS to quantify trace contaminants (detection limit ≤1 ppm).

- Comparative toxicokinetics : Administer the compound to multiple models (e.g., rodents, zebrafish) and measure bioaccumulation via LC-MS/MS.

- Threshold modeling : Apply dose-response curves to identify no-observed-adverse-effect levels (NOAELs) for human risk assessment .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize antimicrobial efficacy?

- Methodological Answer :

- Library synthesis : Vary substituents on the quinolyl ring (e.g., electron-withdrawing groups at C-2) and benzenesulfonate (e.g., bromine vs. chlorine).

- Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC/MBC determination).

- QSAR modeling : Use Gaussian-based DFT calculations to correlate Hammett σ values with log(MIC) to predict optimal substituents .

Q. What methodologies validate the compound’s potential as a fluorescent probe or imaging agent?

- Methodological Answer :

- Fluorescence profiling : Measure excitation/emission spectra in solvents of varying polarity (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm in DMF).

- Cellular uptake studies : Treat HeLa cells with the compound (1–10 µM) and visualize via confocal microscopy (DAPI counterstain).

- Photostability tests : Expose to UV light (365 nm) and quantify fluorescence decay over time .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity assays?

- Methodological Answer :

- Standardize protocols : Use identical solvent lots (e.g., Sigma-Aldrich DMF, ≥99.9%), cell lines (ATCC-validated), and equipment (e.g., same microplate reader).

- Internal controls : Include reference compounds (e.g., chloramphenicol for antimicrobial assays) in each plate.

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests (p <0.05) and report 95% confidence intervals for IC₅₀ values .

Q. What computational tools predict metabolic pathways and potential toxicity of this compound?

- Methodological Answer :

- In silico metabolism : Use SwissADME to predict cytochrome P450 interactions and metabolite formation (e.g., sulfonate ester hydrolysis).

- Toxicity prediction : Employ ProTox-II for hepatotoxicity and carcinogenicity alerts.

- Validation : Compare predictions with in vitro hepatic microsome assays (rat/human) and Ames test results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.